molecular formula C4H4BrN3O2 B3348370 2-Bromo-1-methyl-4-nitro-1H-imidazole CAS No. 16681-63-3

2-Bromo-1-methyl-4-nitro-1H-imidazole

Cat. No.: B3348370
CAS No.: 16681-63-3
M. Wt: 206 g/mol
InChI Key: CYEJSGQRECDITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methyl-4-nitro-1H-imidazole: is a substituted imidazole compound characterized by the presence of a bromine atom at the second position, a methyl group at the first position, and a nitro group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-4-nitro-1H-imidazole typically involves the bromination of 1-methyl-4-nitroimidazole. One efficient method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . The reaction conditions are mild and can be scaled up for industrial production.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but optimized for large-scale synthesis. The reactions are designed to be safe, efficient, and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic substitution: Formation of 2-substituted imidazoles.

    Reduction: Formation of 2-bromo-1-methyl-4-amino-1H-imidazole.

    Oxidation: Formation of 2-bromo-1-carboxy-4-nitro-1H-imidazole.

Scientific Research Applications

2-Bromo-1-methyl-4-nitro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitroimidazole-based drugs.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-nitro-1H-imidazole depends on its application:

    Antimicrobial activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Drug development: The compound can act as a precursor to drugs that target specific enzymes or receptors in the body.

Comparison with Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-imidazole: Lacks the bromine and methyl groups, affecting its chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-1-methyl-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJSGQRECDITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168191
Record name 2-Bromo-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-63-3
Record name NSC 347484
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC347484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methyl-4-nitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-methyl-4-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-methyl-4-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-methyl-4-nitro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-methyl-4-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.